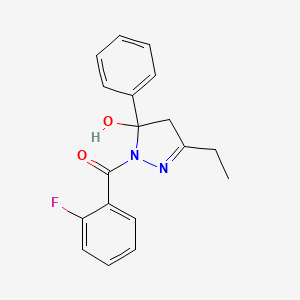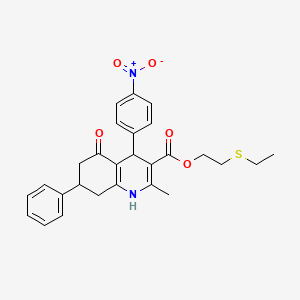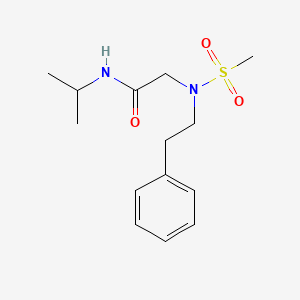![molecular formula C20H11BrClN3O4 B4928470 N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)
N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide, commonly referred to as BNC, is a compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BNC is a cyanoacrylamide derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of BNC is not fully understood. However, it has been suggested that BNC exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in the cell cycle and apoptosis. BNC has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
BNC has been found to have various biochemical and physiological effects. BNC has been shown to inhibit the activity of various enzymes involved in the cell cycle and apoptosis, leading to cell cycle arrest and apoptosis in cancer cells. BNC has also been found to induce the production of ROS in cancer cells, which leads to cell death. In addition, BNC has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BNC is its potential anti-cancer activity. BNC has been found to exhibit anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Another advantage of BNC is its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of BNC is its limited solubility in water, which can make it difficult to use in some lab experiments.
Orientations Futures
There are several future directions for the research on BNC. One potential direction is to further investigate the mechanism of action of BNC. Another potential direction is to explore the potential applications of BNC in the treatment of various inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of BNC and to improve its solubility in water. Finally, more studies could be done to evaluate the safety and toxicity of BNC in vivo.
Conclusion:
In conclusion, BNC is a compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. BNC has been found to exhibit anti-cancer activity, anti-inflammatory, and anti-oxidant properties. Although BNC has some limitations, it has several potential advantages that make it a promising candidate for further research. The future directions for research on BNC include investigating its mechanism of action, exploring its potential applications in the treatment of various inflammatory diseases, optimizing its synthesis method, and evaluating its safety and toxicity in vivo.
Méthodes De Synthèse
BNC is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of BNC starts with the reaction of 4-bromobenzaldehyde with malononitrile to form a substituted benzaldehyde. The substituted benzaldehyde is then reacted with 4-chloro-2-nitrobenzene to form a substituted chalcone. The substituted chalcone is then reacted with furfural to form a substituted chalcone derivative. Finally, the substituted chalcone derivative is reacted with cyanoacetic acid to form BNC.
Applications De Recherche Scientifique
BNC has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer research. BNC has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. BNC has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer cells. In addition, BNC has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrClN3O4/c21-13-1-4-15(5-2-13)24-20(26)12(11-23)9-16-6-8-19(29-16)17-7-3-14(22)10-18(17)25(27)28/h1-10H,(H,24,26)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMEFMISQHUND-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)
![3-{[(4-hydroxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4928402.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)



![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)